molecular formula C19H23Cl2N5O3S B1219261 Oxmetidine hydrochloride CAS No. 63204-23-9

Oxmetidine hydrochloride

Cat. No.: B1219261
CAS No.: 63204-23-9
M. Wt: 472.4 g/mol
InChI Key: RBNMEHBTDUJJJM-UHFFFAOYSA-N
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Description

Oxmetidine Hydrochloride is a histamine H2-receptor antagonist that is primarily used to inhibit gastric acid secretion. It is structurally related to cimetidine and is known for its potent antisecretory effects. This compound has been studied for its potential therapeutic applications in treating conditions such as peptic ulcers and gastroesophageal reflux disease.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxmetidine Hydrochloride involves the condensation of 2-(4-methylimidazol-4-yl)methylthioethylamine hydrochloride with carbon disulfide in the presence of a base. This reaction is followed by cyclization and subsequent methylation to yield the final product . The reaction conditions typically involve the use of solvents such as ether and ethanol, and the process is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The final product is purified using techniques such as crystallization and chromatography to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Oxmetidine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound back to its thioether form.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring and the thioether linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioether derivatives.

    Substitution: Various substituted imidazole and thioether compounds.

Scientific Research Applications

Oxmetidine Hydrochloride has been extensively studied for its applications in various fields:

    Chemistry: Used as a model compound in studying histamine receptor interactions and drug-receptor binding mechanisms.

    Biology: Investigated for its effects on gastric acid secretion and its potential role in modulating immune responses.

    Medicine: Primarily used in the treatment of peptic ulcers and gastroesophageal reflux disease.

    Industry: Utilized in the development of new histamine receptor antagonists and related pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Cimetidine: Another histamine H2-receptor antagonist with similar antisecretory effects.

    Ranitidine: Known for its higher potency and longer duration of action compared to cimetidine.

    Famotidine: Exhibits a stronger and more prolonged effect on gastric acid secretion.

Uniqueness of Oxmetidine Hydrochloride

This compound is unique in its potency and efficacy as an H2-receptor antagonist. It is approximately four times as potent as cimetidine when administered intravenously and twice as potent when administered orally on a molar basis . Unlike cimetidine, oxmetidine does not interfere with hepatic microsomal enzyme activity, making it a safer option for long-term use .

Properties

IUPAC Name

5-(1,3-benzodioxol-5-ylmethyl)-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethylamino]-1H-pyrimidin-6-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S.2ClH/c1-12-15(23-10-22-12)9-28-5-4-20-19-21-8-14(18(25)24-19)6-13-2-3-16-17(7-13)27-11-26-16;;/h2-3,7-8,10H,4-6,9,11H2,1H3,(H,22,23)(H2,20,21,24,25);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNMEHBTDUJJJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CSCCNC2=NC=C(C(=O)N2)CC3=CC4=C(C=C3)OCO4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

72830-39-8 (Parent)
Record name Oxmetidine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063204239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70212572
Record name Oxmetidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70212572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63204-23-9
Record name Oxmetidine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063204239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxmetidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70212572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(1,3-benzodioxol-5-ylmethyl)-2-[[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]amino]-1H-pyrimidin-4-one dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.161
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXMETIDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W93O1FK310
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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